molecular formula C15H22Cl2N2O2 B13745481 2-piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride CAS No. 20224-18-4

2-piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride

Cat. No.: B13745481
CAS No.: 20224-18-4
M. Wt: 333.2 g/mol
InChI Key: MNPOIERCIMBSRA-UHFFFAOYSA-N
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Description

2-piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride typically involves the reaction of piperidine with 3-chloro-2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-piperidin-1-ium-1-ylethyl N-(2,6-dibromophenyl)carbamate;chloride
  • 2-piperidin-1-ium-1-ylethyl N-(3-chloro-4-methylphenyl)carbamate;chloride

Uniqueness

2-piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chloro-2-methylphenyl group can impart distinct properties compared to other similar compounds .

Properties

CAS No.

20224-18-4

Molecular Formula

C15H22Cl2N2O2

Molecular Weight

333.2 g/mol

IUPAC Name

2-piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride

InChI

InChI=1S/C15H21ClN2O2.ClH/c1-12-13(16)6-5-7-14(12)17-15(19)20-11-10-18-8-3-2-4-9-18;/h5-7H,2-4,8-11H2,1H3,(H,17,19);1H

InChI Key

MNPOIERCIMBSRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)OCC[NH+]2CCCCC2.[Cl-]

Origin of Product

United States

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